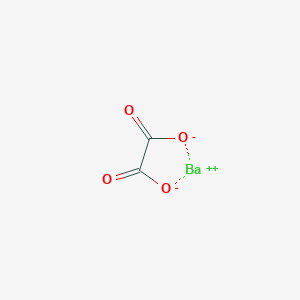

barium(2+);oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El oxalato de bario(2+), también conocido como oxalato de bario, es un compuesto químico con la fórmula BaC₂O₄. Consiste en cationes de bario (Ba²⁺) y aniones oxalato (C₂O₄²⁻). Este compuesto aparece como un polvo blanco, inodoro y es conocido por su uso en pirotecnia para producir una llama verde .

Métodos De Preparación

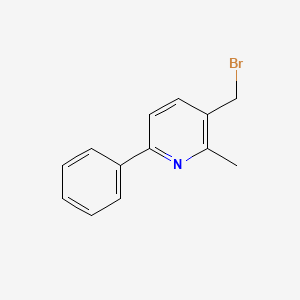

Rutas sintéticas y condiciones de reacción: El oxalato de bario se puede sintetizar mediante la reacción de cloruro de bario (BaCl₂) con ácido oxálico (H₂C₂O₄). La reacción es la siguiente: [ \text{BaCl}2 + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{BaC}_2\text{O}_4 \downarrow + 2 \text{HCl} ] Esta reacción generalmente ocurre a temperatura ambiente, y el oxalato de bario precipita como un sólido blanco {_svg_2}.

Métodos de producción industrial: En entornos industriales, el oxalato de bario a menudo se produce haciendo reaccionar sales de bario solubles (como cloruro de bario, nitrato de bario o acetato de bario) con oxalatos solubles (como oxalato de sodio, oxalato de potasio o oxalato de amonio). La reacción se lleva a cabo a temperaturas entre 20-50°C durante 2-24 horas, seguida de filtración, lavado y secado para obtener los microcristales de oxalato de bario hidratado .

Análisis De Reacciones Químicas

Tipos de reacciones: El oxalato de bario experimenta varios tipos de reacciones químicas, que incluyen:

Descomposición: Cuando se calienta, el oxalato de bario se descompone para formar carbonato de bario (BaCO₃) y monóxido de carbono (CO) o dióxido de carbono (CO₂). [ \text{BaC}2\text{O}_4 \rightarrow \text{BaCO}_3 + \text{CO} ] [ \text{BaC}_2\text{O}_4 \rightarrow \text{BaCO}_3 + \text{CO}_2 ]

Reacción con ácidos: El oxalato de bario reacciona con ácidos fuertes para formar sales de bario solubles y ácido oxálico. [ \text{BaC}_2\text{O}_4 + 2 \text{HCl} \rightarrow \text{BaCl}_2 + \text{H}_2\text{C}_2\text{O}_4 ]

Reactivos y condiciones comunes:

Ácidos fuertes: El ácido clorhídrico (HCl) se utiliza comúnmente para reaccionar con el oxalato de bario.

Calor: Las reacciones de descomposición suelen ocurrir a temperaturas elevadas (por encima de 230°C).

Productos principales:

Carbonato de bario (BaCO₃): Formado durante la descomposición térmica del oxalato de bario.

Sales de bario solubles: Formadas cuando el oxalato de bario reacciona con ácidos fuertes.

Aplicaciones Científicas De Investigación

El oxalato de bario tiene varias aplicaciones de investigación científica, que incluyen:

Pirotecnia: Se utiliza como colorante pirotécnico verde en composiciones especializadas que contienen polvo de metal de magnesio.

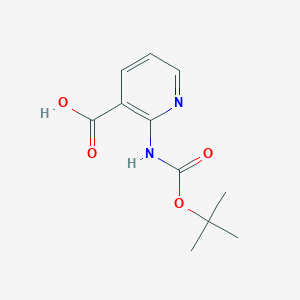

Ciencia de los materiales: El oxalato de bario se utiliza para preparar oxalato de titanilo de bario, que es un precursor del titanato de bario (BaTiO₃). {_svg_4}

Investigación biomédica: Las nanopartículas de titanato de bario, derivadas del oxalato de bario, se han estudiado por su posible uso en tratamientos contra el cáncer.

Mecanismo De Acción

El mecanismo de acción del oxalato de bario involucra principalmente su descomposición e interacción con otros productos químicos. Cuando se calienta, el oxalato de bario se descompone para formar carbonato de bario y monóxido de carbono o dióxido de carbono. Este proceso de descomposición está influenciado por la temperatura y la presencia de otros reactivos .

Comparación Con Compuestos Similares

El oxalato de bario se puede comparar con otros oxalatos metálicos, como el oxalato de calcio (CaC₂O₄) y el oxalato de magnesio (MgC₂O₄). Estos compuestos comparten propiedades similares, como la baja solubilidad en agua y la capacidad de formar hidratos. El oxalato de bario es único en su uso como colorante pirotécnico verde y su papel como precursor del titanato de bario .

Compuestos similares:

- Oxalato de calcio (CaC₂O₄)

- Oxalato de magnesio (MgC₂O₄)

- Oxalato de estroncio (SrC₂O₄)

Las propiedades y aplicaciones únicas del oxalato de bario lo convierten en un compuesto valioso en varios campos científicos e industriales.

Propiedades

Fórmula molecular |

C2BaO4 |

|---|---|

Peso molecular |

225.35 g/mol |

Nombre IUPAC |

barium(2+);oxalate |

InChI |

InChI=1S/C2H2O4.Ba/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |

Clave InChI |

GXUARMXARIJAFV-UHFFFAOYSA-L |

SMILES canónico |

C(=O)(C(=O)[O-])[O-].[Ba+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(1-{[2-(morpholin-4-yl)ethyl]amino}propylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12448063.png)

![2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12448081.png)

![5,7-dibromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12448098.png)

![5'-{[(4-Fluorophenyl)carbonyl]amino}-2,3'-bithiophene-4'-carboxylic acid](/img/structure/B12448104.png)

![2-methoxy-N-methyl-5-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]benzamide](/img/structure/B12448118.png)

![4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide](/img/structure/B12448119.png)

![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12448127.png)

![N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12448144.png)

![2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde](/img/structure/B12448154.png)